![molecular formula C16H14N2O4S B2418796 N1-([2,2'-bifuran]-5-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 2034491-24-0](/img/structure/B2418796.png)
N1-([2,2'-bifuran]-5-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Overview
Description
“N1-([2,2’-bifuran]-5-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide”, also known as BFMO, is a compound with the empirical formula C12H12N2O4 . It is used as a ligand for the copper-catalyzed coupling of aryl halides and nitrogen heterocycles .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound was obtained by the reduction of the Schiff base N,N′-bis(thiophen-2-ylmethyl)ethane-1,2-diamine followed by HCl solution addition . Another method involves the acceptorless dehydrogenative coupling of ethylene glycol with amines, generating H2, homogeneously catalyzed by a ruthenium pincer complex .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, a compound crystallizes in the orthorhombic system with space group Iba2 and cell parameters a = 29.856 (1), b = 5.1372 (2), and c = 10.1635 (4) Å .Chemical Reactions Analysis
BFMO is known to participate in copper-catalyzed coupling reactions of aryl halides and nitrogen heterocycles . Another compound, N1 - (2,6-Dimethylphenyl)- N2 - (pyridin-2-ylmethyl)oxalamide (DMPPO), is an effective ligand for copper-catalyzed coupling reactions of 1-alkynes with (hetero)aryl bromides at 100 °C and with iodides at 80 °C .Physical And Chemical Properties Analysis
BFMO is a powder with a molecular weight of 248.23 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the sources.Scientific Research Applications
Fungicidal Activity
The synthesis of N-(thiophen-2-yl) nicotinamide derivatives has garnered attention due to their fungicidal properties. Researchers have designed and synthesized these compounds by combining natural molecules—nicotinic acid and thiophene. The resulting derivatives exhibit promising bioactivity against cucumber downy mildew (CDM), caused by Pseudoperonospora cubensis. Notably:
Field Trial Efficacy
In field trials against CDM, the 10% EC formulation of compound 4f displayed excellent control efficacies:
Safety and Hazards
Future Directions
While specific future directions for BFMO are not mentioned in the sources, the development of atom-economic green and sustainable methods for the efficient construction of oxalamides is a significant goal in chemical and pharmaceutical industries . This could potentially involve the use of BFMO or similar compounds.
Mechanism of Action
- Thiophene Derivatives : Thiophene-based compounds, including our compound of interest, exhibit diverse pharmacological properties. These properties include anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Mode of Action
Its potential applications underscore the importance of understanding its effects in greater depth . 🌟
properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c19-15(16(20)18-10-12-3-2-8-23-12)17-9-11-5-6-14(22-11)13-4-1-7-21-13/h1-8H,9-10H2,(H,17,19)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJQGHFHKUDXGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)CNC(=O)C(=O)NCC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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